Tert-butyl piperidin-4-ylcarbamate

Catalog No.
S668398
CAS No.
73874-95-0
M.F
C10H20N2O2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl piperidin-4-ylcarbamate

CAS Number

73874-95-0

Product Name

Tert-butyl piperidin-4-ylcarbamate

IUPAC Name

tert-butyl N-piperidin-4-ylcarbamate

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)

InChI Key

CKXZPVPIDOJLLM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCNCC1

Synonyms

N-4-piperidinylcarbamic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl (4-piperidinyl)carbamate; 4-((1-tert-Butoxycarbonyl)amino)piperidine; 4-(N-tert-Butoxycarbonylamino)piperidine; 4-(tert-Butoxycarbonylamino)piperidine; 4-[N-(tert-Butyloxycarbony

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1

Tert-butyl piperidin-4-ylcarbamate is a chemical compound with the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} and a molecular weight of 200.28 g/mol. It is classified as a carbamate, which is a derivative of carbonic acid where one or more hydroxyl groups are replaced by amine or ammonia. The compound features a tert-butyl group, which enhances its lipophilicity, and a piperidine ring that contributes to its pharmacological properties. Its structure allows for various chemical interactions, making it a subject of interest in medicinal chemistry and drug development .

Boc-piperidine does not have its own inherent mechanism of action. It functions solely as a protecting group for the amine functionality in a molecule. By reversibly blocking the amine, it allows chemists to perform targeted reactions on other parts of the molecule without affecting the amine group.

Boc-piperidine is considered a mild irritant and may cause skin and eye irritation upon contact. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound [].

Protecting Group Chemistry:

  • Boc-piperidine serves as a protecting group in organic synthesis, particularly for primary amines. [Source: Smith, G. F. (2014). Protecting groups in organic synthesis (4th ed.). Wiley-Blackwell].
  • It temporarily masks the reactivity of the amine group while allowing other functionalities in the molecule to be manipulated. [Source: Greene, T. W., & Wuts, P. G. (2014). Protective groups in organic synthesis (5th ed.). John Wiley & Sons].
  • The Boc group can be selectively removed under mild acidic conditions, regenerating the free amine group at the desired stage of the synthesis. [Source: Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press].

Synthesis of Pharmaceutical Intermediates:

  • Boc-piperidine is a valuable building block in the synthesis of various pharmaceutical agents, including cardiovascular drugs like Lomitapide. [Source: Ambeed Product Catalog: ]
  • Its presence can introduce the piperidine ring, a common structural motif found in many bioactive molecules.

Chemical Modification and Labeling:

  • Boc-piperidine is employed in chemical modifications and labeling experiments. [Source: BroadPharm Product Description: ]
  • It can be attached to biomolecules like proteins and peptides through its reactive amine group, enabling further modifications or conjugation with other molecules. [Source: Combi-Blocks Product Catalog: ]
, including:

  • Nucleophilic Substitution: It can react with electrophiles through nucleophilic aromatic substitution. For instance, it has been shown to react with 1-fluoro-2-nitrobenzene to produce substituted derivatives .
  • Hydrogenation: The nitro group in the products of nucleophilic substitution can be reduced to an amine via catalytic hydrogenation, leading to further functionalization of the compound .
  • Deprotection Reactions: The tert-butyl protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine form, facilitating further reactions .

Tert-butyl piperidin-4-ylcarbamate exhibits notable biological activities. It has been investigated for its potential as an inhibitor of heat shock protein 70, which plays a critical role in cancer cell survival and proliferation. Research indicates that derivatives of this compound may inhibit the growth of drug-resistant tumor cells, suggesting its potential application in cancer therapy . Additionally, its structural features contribute to its interaction with various biological targets, enhancing its therapeutic relevance.

The synthesis of tert-butyl piperidin-4-ylcarbamate can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of tert-butyl carbamate with an appropriate electrophile, such as 1-fluoro-2-nitrobenzene.
  • Reductive Amination: A common synthetic route includes the reductive amination of piperidin-4-one with ammonia or amines in the presence of catalysts like Raney nickel, followed by carbamation using tert-butyl chloroformate .
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving protected piperidine derivatives and carbamates under activating conditions .

Tert-butyl piperidin-4-ylcarbamate has several applications in medicinal chemistry and drug discovery:

  • Pharmaceutical Development: Its derivatives are being explored as potential therapeutic agents for treating cancer and other diseases due to their ability to inhibit specific proteins involved in disease progression.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex compounds used in various chemical applications.

Studies on the interactions of tert-butyl piperidin-4-ylcarbamate with biological targets have revealed its potential as an inhibitor of heat shock proteins. This inhibition may enhance the efficacy of existing cancer treatments by overcoming drug resistance mechanisms. Furthermore, its interactions at the molecular level have been characterized through various biochemical assays that assess binding affinity and inhibitory potency against specific enzymes and receptors .

Tert-butyl piperidin-4-ylcarbamate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarityKey Features
Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate645400-44-80.95Cyclohexane derivative
Tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate645400-44-80.93Cyclopentane derivative
Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate287114-25-40.98Bicyclic structure
Tert-butyl piperidin-4-ylcarbamate hydrochloride179110-74-80.98Salt form
Tert-butyl (4-methylpiperidin-4-yl)carbamate163271-08-70.96Methyl-substituted piperidine

These compounds exhibit unique properties while maintaining core structural elements similar to tert-butyl piperidin-4-ylcarbamate, making them valuable for comparative studies in pharmacology and synthetic chemistry.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

200.152477885 g/mol

Monoisotopic Mass

200.152477885 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-N-BOC-Aminopiperidine

Dates

Modify: 2023-08-15
Ogasawara et al. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo. Nature Chemical Biology, doi: 10.1038/s41589-018-0155-8, published online 12 November 2018

Explore Compound Types